molecular formula C10H13N3O4 B14882611 2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14882611
M. Wt: 239.23 g/mol
InChI Key: OTTRBQJVHIAMSE-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyrrolidine derivatives with pyrimidine precursors under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

  • 2,4-Dioxo-1-(methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • 2,4-Dioxo-1-(ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Uniqueness

What sets 2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid apart is its specific structural features, such as the pyrrolidin-2-ylmethyl group, which may confer unique biological activities or chemical reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

2,4-dioxo-1-(pyrrolidin-2-ylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H13N3O4/c14-8-7(9(15)16)5-13(10(17)12-8)4-6-2-1-3-11-6/h5-6,11H,1-4H2,(H,15,16)(H,12,14,17)

InChI Key

OTTRBQJVHIAMSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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